molecular formula C8H7ClN2O2S B193173 Diazoxide CAS No. 364-98-7

Diazoxide

Número de catálogo B193173
Número CAS: 364-98-7
Peso molecular: 230.67 g/mol
Clave InChI: GDLBFKVLRPITMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diazoxide is a medication used to manage symptoms of hypoglycemia (low blood sugar) that is caused by pancreas cancer, surgery, or other conditions . It works by preventing the release of insulin from the pancreas . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

The conventional synthesis procedure for Diazoxide is through diazonium salt coupled with one or more electron-rich nucleophile segments . In the diazotization procedure, the aromatic or heterocyclic amine is initially converted into a diazonium salt .


Molecular Structure Analysis

Diazoxide has a molecular formula of C8H7ClN2O2S . Its average mass is 230.671 Da and its mono-isotopic mass is 229.991669 Da .


Chemical Reactions Analysis

Diazoxide is a potassium channel activator, which causes local relaxation in smooth muscle by increasing membrane permeability to potassium ions . This switches off voltage-gated calcium ion channels which inhibits the generation of an action potential .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Endocrinology and Metabolism .

Summary of the Application

Diazoxide is the first-line drug for treating hyperinsulinism and the only pharmacological agent approved for hyperinsulinism by the Federal Drug Administration . It is used to manage hyperinsulinemic hypoglycemia (HH), a condition characterized by low blood glucose caused by excessive insulin .

Methods of Application or Experimental Procedures

The application of Diazoxide in treating HH was investigated through a systematic review and meta-analysis. Relevant studies were searched in the PubMed, Embase, and Cochrane databases .

Results or Outcomes

A total of 6 cohort studies, involving 1142 participants, met the inclusion criteria. The pooled estimate of the response rate of Diazoxide therapy was 71% (95% CI 50%–93%). The common side effects were hypertrichosis (45%), fluid retention (20%), gastrointestinal reaction (13%), edema (11%), and neutropenia (9%). Other adverse events included pulmonary hypertension (2%) and thrombocytopenia (2%) .

Treating Neonatal Hypoglycemia caused by Hyperinsulinism

Specific Scientific Field

Pediatric Endocrinology .

Summary of the Application

Diazoxide is the only Food and Drug Agency-approved pharmacologic treatment for neonatal hypoglycemia caused by hyperinsulinism (HI) .

Methods of Application or Experimental Procedures

A working group of pediatric endocrinologists who were members of the Drug and Therapeutics Committee of the Pediatric Endocrine Society (PES) reviewed the available literature. They also sent a survey to its PES members regarding the use of Diazoxide in their endocrine practices .

Results or Outcomes

The review concluded that there was substantial heterogeneity in usage and monitoring for adverse effects (AEs) for Diazoxide among pediatric endocrinologists. Diazoxide has serious AEs such as pulmonary hypertension (2–3%) and neutropenia (15%). The group proposed expert consensus practice guidelines for the appropriate use of Diazoxide in infants and children with HI .

Safety And Hazards

Diazoxide may cause serious side effects including pulmonary hypertension and heart failure . Common side effects include high blood sugar, fluid retention, low blood platelets, a fast heart rate, increased hair growth, and nausea . It is chemically similar to thiazide diuretics .

Propiedades

IUPAC Name

7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022914
Record name Diazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.52e-01 g/L
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Diazoxide inhibits insulin release from the pancreas, by opening potassium channels in the beta cell membrane. Diazoxide is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. It also exhibits hypotensive activity by reducing arteriolar smooth muscle and vascular resistance.
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diazoxide

CAS RN

364-98-7
Record name Diazoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazoxide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diazoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAZOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CB12L4FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330.5 °C
Record name Diazoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazoxide
Reactant of Route 2
Reactant of Route 2
Diazoxide
Reactant of Route 3
Diazoxide
Reactant of Route 4
Diazoxide
Reactant of Route 5
Diazoxide
Reactant of Route 6
Diazoxide

Citations

For This Compound
38,100
Citations
J Koch-Weser - New England Journal of Medicine, 1976 - Mass Medical Soc
DIAZOXIDE, a benzothiadiazine derivative closely related chemically to the thiazide diuretics (Fig. 1), lacks the 7-sulfonamide group and a halogen substitution at the 6 position, does …
Number of citations: 139 www.nejm.org
R PAULISSIAN - International Anesthesiology Clinics, 1978 - journals.lww.com
… Rubin and coworkers [98] investigated the effect of diazoxide on humoral factors and on the nervous system in producing hypotension. In experimental animals, diazoxide produced …
Number of citations: 21 journals.lww.com
P George, R McCrimmon - Practical Diabetes, 2012 - wileymicrositebuilder.com
… Introduction Diazoxide was initially developed as a non-… Diazoxide is primarily indicated for the treatment of severe … has suggested other potential uses for diazoxide including hypo -gly…
Number of citations: 12 wileymicrositebuilder.com
GV Gill, O Rauf, IA MacFarlane - Postgraduate medical journal, 1997 - academic.oup.com
… Summary A survey of UK patientsreceiving the drug diazoxide, … Most(55%) patients were treated with diazoxide because of … We conclude that diazoxide is effective in the management …
Number of citations: 193 academic.oup.com
PN Goode, JR Farndon, J Anderson… - World Journal of …, 1986 - Springer
… The mean dosage of diazoxide was 400 mg/day and the mean duration of … of diazoxide in 1 patient who developed a severe hypersensitivity reaction. Our results show that diazoxide …
Number of citations: 142 link.springer.com
WA Coetzee - Pharmacology & therapeutics, 2013 - Elsevier
… of diazoxide and discuss how they may contribute to diazoxide's cardioprotective properties. Particular emphasis is placed on the concentration ranges in which diazoxide affects its …
Number of citations: 103 www.sciencedirect.com
PJ Hanley, M Mickel, M Löffler, U Brandt, J Daut - 2002 - Wiley Online Library
… , diazoxide and pinacidil. Our findings question the assumption that sensitivity to diazoxide … In particular, diazoxide has been inferred to be a selective opener of this channel, whereas …
Number of citations: 388 physoc.onlinelibrary.wiley.com
RA Forbes, C Steenbergen, E Murphy - Circulation research, 2001 - Am Heart Assoc
… diazoxide-induced ROS production in adult cardiomyocytes. Cells treated with 50 μmol/L diazoxide … 5-Hydroxydecanoate was found to attenuate the diazoxide-induced increase in ROS …
Number of citations: 503 www.ahajournals.org
R Alemzadeh, G Langley, L Upchurch… - The Journal of …, 1998 - academic.oup.com
Hyperinsulinemia, insulin resistance, and increased adipose tissue are hallmarks of the obesity state in both humans and experimental animals. The role of hyperinsulinemia as a …
Number of citations: 160 academic.oup.com
N Altszuler, J Hampshire, E Moraru - Diabetes, 1977 - Am Diabetes Assoc
… Diazoxide administration during period of alpha adrenergic receptor blockade with … the effects of diazoxide on plasma glucose and glucose production. It is concluded that diazoxide …
Number of citations: 97 diabetesjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.